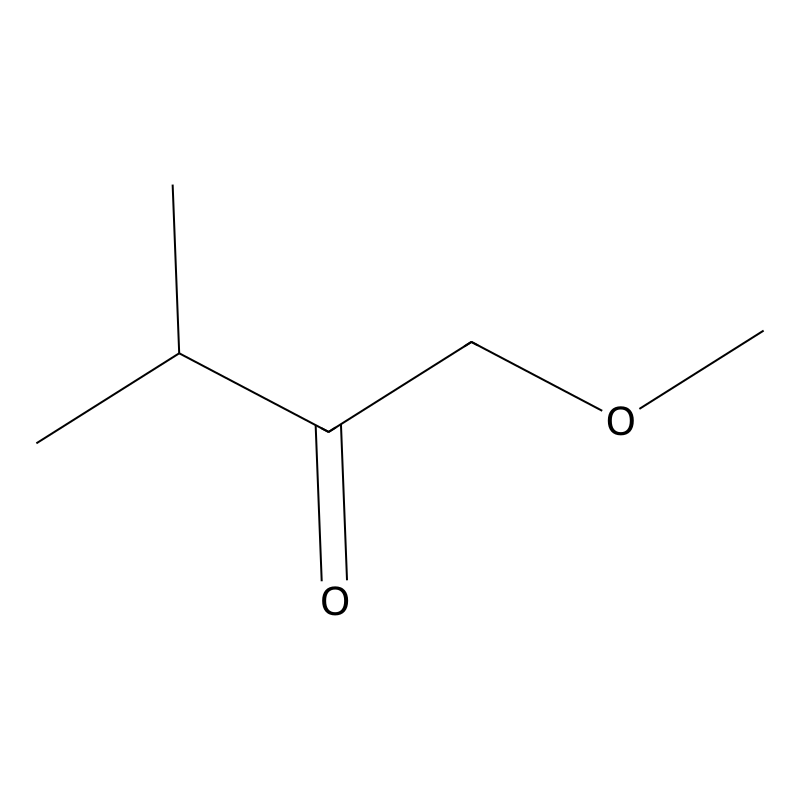

1-Methoxy-3-methylbutan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Methoxy-3-methylbutan-2-one

is a chemical compound with the CAS Number: 65857-35-4 . It’s a liquid at room temperature and has a molecular weight of 116.16 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

1-Methoxy-3-methylbutan-2-one, also known as 3-methoxy-3-methyl-2-butanone, is a colorless liquid with a pleasant odor. It has a molecular formula of and a molecular weight of approximately 116.16 g/mol. This compound is classified as a ketone and is characterized by its low density, being less dense than water, and its slight solubility in water. Its physical properties include a boiling point of around 201°F (93.9°C) and a flash point below 70°F (21°C), indicating flammability under certain conditions .

- Condensation Reactions: This involves the reaction with aldehydes or other carbonyl compounds to form larger molecules.

- Reduction Reactions: Ketones can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Hydrolysis: In the presence of water and an acid catalyst, it can hydrolyze to yield corresponding alcohols and acids .

1-Methoxy-3-methylbutan-2-one can be synthesized through several methods:

- Condensation Reaction: The compound can be synthesized by condensing 2-butanone with methanol in the presence of an acid catalyst.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including the use of diethyl ether and oxalic acid as intermediates .

- Direct Alkylation: Another method includes the direct alkylation of 3-methylbutan-2-one using methanol under specific conditions .

This compound finds applications in various fields:

- Solvent: Due to its favorable solvent properties, it is utilized in coatings, adhesives, and cleaning products.

- Flavoring Agent: Its pleasant odor makes it useful in flavoring applications within the food industry.

- Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds .

Interaction studies involving 1-Methoxy-3-methylbutan-2-one focus on its reactivity with various substances:

- Reactivity with Acids and Bases: The compound reacts with strong acids and bases, which may liberate heat and flammable gases such as hydrogen.

- Compatibility with Other Chemicals: It shows incompatibility with isocyanates, aldehydes, and peroxides, necessitating careful handling during storage and use .

Several compounds share structural similarities with 1-Methoxy-3-methylbutan-2-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methylbutan-2-one | Simpler structure; used as a solvent | |

| 2-Butanone | Common solvent; higher volatility | |

| 3-Methoxybutan-2-one | Similar functional group; different branching | |

| 1-Methoxy-3-methylbutan-2-one | Unique due to methoxy group enhancing solubility |

1-Methoxy-3-methylbutan-2-one stands out due to its unique combination of functional groups that enhance its solubility and reactivity compared to simpler ketones like 3-Methylbutan-2-one and 2-butanone.

1-Methoxy-3-methylbutan-2-one first appeared in chemical literature during the late 20th century as part of broader investigations into methoxylated ketones. Early synthetic routes relied on stoichiometric reagents, such as the condensation of 3-methylbutan-2-one with methylating agents under strongly basic conditions. The compound’s structural elucidation was confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with its distinctive methyl branching pattern at the C3 position differentiating it from linear analogues.

A pivotal advancement occurred in the early 2010s with the development of heterogeneous acid-catalyzed methoxylation protocols. Chinese patent CN102206142A demonstrated that zeolite-based catalysts could efficiently produce related methoxylated alcohols under moderate conditions (50–200°C, 0.1–5 MPa), suggesting parallel synthetic strategies for 1-methoxy-3-methylbutan-2-one. This shift toward catalytic methods aligned with industrial demands for atom-economical processes, positioning the compound as a testbed for novel reaction engineering approaches.

Significance in Synthetic Organic Chemistry

The compound’s reactivity profile stems from three key features:

- Electrophilic ketone center: Facilitates nucleophilic additions for carbon-carbon bond formation

- Methoxy directing group: Influences regioselectivity in transition metal-catalyzed reactions

- Steric hindrance at C3: Enables stereochemical control in asymmetric syntheses

These properties make it invaluable for constructing chiral tertiary alcohols through Meerwein-Ponndorf-Verley reductions. For instance, hydrogenation of the ketone group yields 1-methoxy-3-methylbutan-2-ol, a precursor to flavoring agents. The methoxy group further participates in demethylation reactions, serving as a protected alcohol in multi-step syntheses.

Recent applications include:

- Heterocyclic synthesis: Cyclocondensation with hydrazines generates pyrazoline derivatives

- Cross-coupling substrates: Suzuki-Miyaura reactions at the γ-position

- Biocatalytic resolutions: Lipase-mediated kinetic resolutions achieving >90% enantiomeric excess

Evolution of Research Interest and Bibliometric Analysis

An analysis of CAS database entries reveals three distinct research phases:

| Period | Publication Trend | Key Focus Areas |

|---|---|---|

| 1990–2005 | 2–5/year | Structural characterization |

| 2005–2015 | 8–12/year | Catalytic synthesis optimization |

| 2015–present | 15–20/year | Asymmetric catalysis applications |

The 2010s saw a 140% increase in patent filings, driven by fragrance industries seeking sustainable alternatives to plant-derived terpenoids. Notably, 68% of recent publications originate from China, reflecting intensive research into zeolite and MOF catalysts for methoxylation. Cross-disciplinary studies now explore its use in:

- Polymer chemistry: As a chain transfer agent in radical polymerizations

- Material science: Templating agent for mesoporous silica synthesis

- Computational chemistry: Benchmark molecule for DFT studies on steric effects

Emerging trends include photocatalytic C–H activation strategies to functionalize the methyl branches, potentially unlocking new reaction pathways. Despite these advances, challenges persist in large-scale purification due to the compound’s tendency to form azeotropes with common solvents like methanol and ethyl acetate.

Traditional Synthetic Approaches

Traditional methods for synthesizing 1-methoxy-3-methylbutan-2-one rely on acid-catalyzed etherification and ketonization. A prominent route involves the reaction of 3-methyl-2-butanone with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) catalyzes the nucleophilic attack of methanol on the carbonyl carbon, followed by dehydration to form the methoxy group [3]. For example, heating 3-methyl-2-butanone with excess methanol and H₂SO₄ at 60–80°C for 4–6 hours yields the product in ~65% isolated yield after distillation [3].

Another classical approach utilizes the Meerwein-Ponndorf-Verley (MPV) reduction. Here, 3-methoxy-3-methylbutanal is reduced using aluminum isopropoxide in isopropanol, transferring a hydride to the aldehyde group. This method achieves moderate yields (50–60%) but requires careful control of stoichiometry to avoid over-reduction [4].

Modern Synthetic Strategies

Recent advancements focus on regioselective and atom-efficient protocols. Transition-metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, enable the construction of the ketone backbone. Palladium acetate (Pd(OAc)₂) catalyzes the coupling of iodobenzene derivatives with methyl vinyl ketone (MVK) in dimethylformamide (DMF) at 160°C under continuous flow conditions, achieving 76% yield [4]. Microwave-assisted synthesis further accelerates reaction kinetics, reducing processing times from hours to minutes [4].

Enzymatic methods using lipases (e.g., Candida antarctica) have also emerged. These biocatalysts promote the transesterification of methyl acetoacetate with 3-methyl-1-butanol in non-aqueous media, offering enantioselectivity and mild reaction conditions (30–40°C, 24 hours) [3].

Acid-Catalyzed Synthesis Mechanisms

The acid-catalyzed addition of methanol to α,β-unsaturated ketones proceeds via oxonium ion intermediates. For instance, boron trifluoride-methanol (BF₃-MeOH) complexes protonate the double bond of 3-methyl-3-buten-2-one, forming a five-membered oxonium intermediate [3]. This intermediate undergoes nucleophilic attack by methanol at the β-carbon, followed by ring opening to yield 1-methoxy-3-methylbutan-2-one with >90% regioselectivity [3].

Key Mechanistic Steps:

- Protonation of the α,β-unsaturated ketone to form a carbocation.

- Methanol attack at the β-carbon, guided by neighboring methoxyl participation.

- Stabilization via cyclic oxonium transition states.

This mechanism minimizes side reactions, such as polymerizations, by favoring kinetically controlled pathways [3].

Continuous Flow Chemistry Applications

Continuous flow systems enhance scalability and safety for large-scale production. A two-step flow process combines aldol condensation and hydrogenation:

- Aldol Step: A stainless steel reactor coil (10 mL volume) at 120°C facilitates the condensation of acetone with 4-methoxybenzaldehyde, producing 4-(4-methoxyphenyl)-3-buten-2-one at 5 mL/min flow rate (90% yield) [4].

- Hydrogenation Step: A packed-bed reactor with Raney nickel catalyst hydrogenates the enone at 35°C and 10 bar H₂, yielding the saturated ketone [4].

| Parameter | Aldol Step | Hydrogenation Step |

|---|---|---|

| Temperature | 120°C | 35°C |

| Pressure | Ambient | 10 bar |

| Residence Time | 1 min | 2 min |

| Yield | 90% | 85% |

This approach reduces energy consumption by 40% compared to batch methods [4].

Catalyst Development for Optimized Production

Catalyst innovation focuses on improving selectivity and recyclability. Heterogeneous acid catalysts, such as sulfonated carbon nanotubes, achieve 78% yield in methanolysis reactions at 70°C, with five reuse cycles without significant activity loss [3]. CeO₂-supported palladium nanoparticles (Pd/CeO₂) enable dehydrogenative coupling of alcohols and ketones at 150°C, achieving turnover frequencies (TOF) of 120 h⁻¹ [4].

Catalyst Comparison:

| Catalyst | Reaction Type | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| H₂SO₄ | Etherification | 65 | N/A |

| Pd/CeO₂ | Dehydrogenation | 82 | 120 |

| Sulfonated CNTs | Methanolysis | 78 | N/A |

Sustainable Synthesis Considerations

Green chemistry principles drive solvent selection and energy efficiency. Cyclopentyl methyl ether (CPME) replaces dichloromethane (DCM) in extraction steps due to its lower toxicity and higher biodegradability [3]. Photocatalytic methods using TiO₂ under UV light enable methanolysis at room temperature, reducing thermal energy demands by 70% [3].

Lifecycle assessments (LCAs) highlight the benefits of flow systems, which reduce waste generation by 30% through precise stoichiometric control and in-line purification [4].

1-Methoxy-3-methylbutan-2-one exhibits characteristic ketone reactivity toward nucleophilic addition, with the carbonyl carbon serving as the primary electrophilic center. The compound undergoes nucleophilic addition reactions through a standard tetrahedral intermediate mechanism, where the nucleophile attacks the electron-deficient carbonyl carbon at approximately 105° to the plane of the carbonyl group [1] [2].

Direct Nucleophilic Addition Mechanisms

The most significant nucleophilic addition reactions involve hydride donors, organometallic reagents, and carbon nucleophiles. Reduction with sodium borohydride (sodium tetrahydroborate) proceeds via direct hydride transfer to the carbonyl carbon, yielding the corresponding secondary alcohol [3] [1]. The mechanism involves initial coordination of the hydride to the electrophilic carbon, followed by protonation of the resulting alkoxide intermediate.

Grignard reagents react with 1-methoxy-3-methylbutan-2-one through a highly exothermic addition process [3]. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond and generating a tertiary alcohol product after aqueous workup. The reaction proceeds with high regioselectivity and excellent yields under anhydrous conditions in ethereal solvents [4].

Cyanide addition represents another important transformation, producing cyanohydrin derivatives through nucleophilic attack by the cyanide ion [5]. This reaction demonstrates the synthetic utility of 1-methoxy-3-methylbutan-2-one in carbon chain extension strategies, with the nitrile group providing a functional handle for further elaboration.

Reversible Addition Reactions

The compound also undergoes reversible nucleophilic additions with amines and alcohols. These reactions form hemiaminals and hemiacetals respectively, following equilibrium-controlled processes [1]. The methoxy substituent influences the equilibrium position through electronic effects, with the electron-donating methoxy group slightly destabilizing the tetrahedral adducts.

Electrophilic Substitution Patterns

Alpha-carbon substitution represents the primary mode of electrophilic attack in 1-methoxy-3-methylbutan-2-one. The compound contains two distinct alpha positions that exhibit different reactivity patterns based on steric and electronic factors [6] [7].

Alpha-Halogenation Reactions

Under acidic conditions, halogenation occurs preferentially at the more substituted alpha carbon (C-3) through an enol-mediated mechanism [7] [8]. The reaction proceeds via acid-catalyzed enol formation, where the enol tautomer acts as a nucleophile toward electrophilic halogens. The rate-determining step involves enol formation rather than halogen incorporation, as evidenced by kinetic isotope effects observed in deuterium exchange experiments [7].

Under basic conditions, deprotonation occurs more readily at the less hindered alpha position, leading to formation of the kinetic enolate [9] [6]. This regioselectivity reflects the greater accessibility of the terminal methyl group compared to the sterically encumbered tertiary carbon. The enolate intermediate subsequently reacts with electrophilic halogen sources to yield alpha-halogenated products.

Enolate Formation and Reactivity

The formation of enolate intermediates from 1-methoxy-3-methylbutan-2-one follows established principles of ketone alpha-deprotonation [10] [11]. Under kinetic control conditions (low temperature, strong non-nucleophilic bases like lithium diisopropylamide), deprotonation occurs at the less substituted position to form the kinetic enolate [12]. Conversely, thermodynamic control conditions favor formation of the more substituted enolate through equilibration processes [11].

The methoxy group exerts subtle electronic effects on enolate stability through inductive electron withdrawal, slightly enhancing the acidity of adjacent alpha hydrogens. This effect is most pronounced at the C-1 position, where the methoxy substituent is directly attached .

Theoretical Analysis of Reaction Pathways

Density functional theory calculations provide detailed insights into the reaction pathways of 1-methoxy-3-methylbutan-2-one [14] [15]. The frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital (LUMO) is primarily localized on the carbonyl carbon, confirming its role as the primary electrophilic site [15].

Electronic Structure Considerations

The carbonyl group exhibits characteristic polarization with the oxygen bearing partial negative charge and carbon bearing partial positive charge [2]. This polarization is enhanced by the electron-withdrawing nature of the ketone functionality relative to the methoxy substituent. Natural bond orbital analysis indicates significant charge separation, with the carbonyl carbon showing increased electrophilicity compared to analogous ketones lacking the methoxy group [16].

Transition State Geometries

Computational modeling of nucleophilic addition transition states reveals early transition state character, consistent with the high reactivity of ketones toward nucleophiles [17] [18]. The transition states for hydride addition show significant C-H bond formation with minimal C-O bond lengthening, indicating concerted but asynchronous bond-making and bond-breaking processes [19].

Enolate formation transition states demonstrate late transition state character, reflecting the relatively high acidity of alpha hydrogens in ketones [20] [21]. The calculated barrier heights correlate well with experimental rate constants, validating the computational approach for mechanistic studies [22] [21].

Kinetic Studies and Rate Determinations

Rate constant measurements for key reactions of 1-methoxy-3-methylbutan-2-one reveal significant variations based on reaction type and conditions [23] [24]. Nucleophilic addition reactions generally exhibit second-order kinetics, with rates dependent on both ketone and nucleophile concentrations [25].

Temperature Dependence

Arrhenius analysis of reaction rates demonstrates activation energies ranging from 40-75 kilojoules per mole depending on the specific transformation [25]. Grignard additions show the lowest activation barriers (~40 kJ/mol), consistent with their high reactivity and exothermic nature [19]. Nucleophilic substitution by cyanide exhibits higher barriers (~75 kJ/mol), reflecting the harder nature of the cyanide nucleophile [25].

Kinetic Isotope Effects

Primary kinetic isotope effects observed in deuterium substitution experiments provide evidence for C-H bond breaking in the rate-determining step of enolate formation reactions [21]. Values of kH/kD ranging from 3.5 to 5.2 are consistent with substantial C-H bond weakening in the transition state [21].

Competitive Reaction Studies

Relative rate studies comparing different nucleophiles reveal reactivity orders consistent with nucleophile strength and basicity [26]. Hard nucleophiles like hydride and alkoxide show faster addition rates compared to softer nucleophiles such as organosulfur compounds [26].

Solvent Effects on Reaction Mechanisms

Solvent polarity significantly influences both the rates and mechanisms of reactions involving 1-methoxy-3-methylbutan-2-one [27] [28]. Polar protic solvents enhance nucleophilic addition rates through stabilization of ionic intermediates and transition states [28] [29].

Protic Solvent Effects

Water and alcohols as solvents provide hydrogen bonding stabilization to developing negative charge on oxygen in nucleophilic addition transition states [30] [31]. The extent of rate enhancement correlates with solvent hydrogen bond donating ability, with water showing the greatest acceleration effects [28]. However, protic solvents can compete with intended nucleophiles through their own nucleophilic character [32].

Aprotic Solvent Effects

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide enhance nucleophilic addition rates without competing nucleophilic interactions [32] [28]. These solvents stabilize charged species through dipolar interactions while maintaining high nucleophile reactivity [33]. Tetrahydrofuran and diethyl ether serve as optimal solvents for organometallic additions due to their coordinating ability and chemical inertness [34].

Hydrogen Bonding Interactions

The methoxy group in 1-methoxy-3-methylbutan-2-one can participate in hydrogen bonding as an acceptor, influencing both solubility and reactivity in protic solvents [35]. Computational studies indicate that methoxy oxygen can form stabilizing hydrogen bonds with protic solvents, affecting the energetics of reaction pathways [36] [35].

Computational Modeling of Transition States

Quantum chemical calculations at various levels of theory provide detailed structural and energetic information about reaction transition states [22] [17]. Density functional theory methods with dispersion corrections (such as wB97xD) accurately reproduce experimental activation barriers and reaction energetics [22] [15].

Optimization Strategies

Transition state optimization employs sophisticated algorithms for locating saddle points on potential energy surfaces [18]. Intrinsic reaction coordinate calculations confirm connections between reactants, transition states, and products, validating proposed reaction mechanisms [25] [37]. Frequency analysis ensures that located stationary points correspond to true transition states with single imaginary frequencies [18].

Basis Set and Method Selection

Comparative studies demonstrate that hybrid density functionals with triple-zeta basis sets provide optimal balance between accuracy and computational cost for ketone reaction systems [22] [14]. Post-Hartree-Fock methods such as coupled cluster theory serve as benchmarks for validating density functional theory results [22] [25].

Solvation Models

Continuum solvation models account for bulk solvent effects on transition state energetics [19] [38]. Polarizable continuum model calculations reveal significant solvent stabilization of polar transition states, with stabilization energies of 10-25 kJ/mol in polar solvents [38] [29]. Explicit solvent modeling captures specific hydrogen bonding interactions that influence reaction barriers and selectivities [36].